The Alchemist's Scythe: A Technical Guide to Methyl 3-hydroxyisoxazole-5-carboxylate
The Alchemist's Scythe: A Technical Guide to Methyl 3-hydroxyisoxazole-5-carboxylate
Abstract
This guide provides an in-depth technical exploration of Methyl 3-hydroxyisoxazole-5-carboxylate (CAS No. 10068-07-2), a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. We will dissect its core chemical attributes, provide field-proven, scalable synthesis protocols, and illuminate its strategic applications in drug discovery, particularly in the development of anti-inflammatory and neurological agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific literature.
Introduction: The Isoxazole Core and Its Strategic Importance
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have cemented its role in a multitude of marketed pharmaceuticals.[4] Drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature the isoxazole core, underscoring its therapeutic relevance.[1][2] Methyl 3-hydroxyisoxazole-5-carboxylate, the subject of this guide, serves as a highly versatile and strategically vital entry point into a diverse array of complex, biologically active molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ester, allows for sequential and regioselective modifications, making it an invaluable tool for library synthesis and lead optimization campaigns. This compound is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and inflammatory conditions, as well as in the formulation of potent agrochemicals like herbicides and fungicides.[5]
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the bedrock of its effective application. The data presented below has been consolidated from verified sources to provide a reliable reference for laboratory use.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 10068-07-2 | [5][6] |
| Molecular Formula | C₅H₅NO₄ | [5][6] |
| Molecular Weight | 143.10 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 160-166 °C | [5][6][7] |
| Solubility | Soluble in Chloroform, Ethanol, Ether, Ethyl Acetate, Methanol | [8] |
| pKa | 11.25 ± 0.40 (Predicted) | [8] |
| InChIKey | BBFWUUBQSXVHHZ-UHFFFAOYSA-N | [6] |
Spectroscopic Data Interpretation
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
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¹H NMR (Proton NMR): In a typical ¹H NMR spectrum, one would expect to see a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. A singlet corresponding to the vinyl proton on the isoxazole ring (at C4) would appear further downfield, typically around 6.5 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.
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¹³C NMR (Carbon NMR): The carbonyl carbon of the ester would be observed in the 160-170 ppm region. The carbons of the isoxazole ring would appear in the aromatic/olefinic region, with the C=O tautomeric form of the 3-hydroxy group showing a signal around 165-175 ppm. The methyl ester carbon would be found upfield, around 53 ppm.[5]
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Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch for the hydroxyl group (around 3200-3400 cm⁻¹), a strong C=O stretch for the ester carbonyl (around 1720-1740 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the isoxazole ring (in the 1500-1650 cm⁻¹ region).[9]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 143. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[10]
Synthesis Protocols: From Kilogram-Scale Production to Derivatization
The synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate and its subsequent modification are critical processes for its application. We present here a robust, scalable protocol and a common derivatization procedure, explaining the rationale behind the chosen methodologies.
Kilogram-Scale Synthesis via Photoflow Bromination and Cyclocondensation
This state-of-the-art protocol, adapted from recent process chemistry literature, offers a safe, efficient, and scalable route to the target compound.[11] The use of continuous flow photochemistry for the initial bromination step is a key innovation that mitigates the risks associated with large-scale, exothermic radical reactions.[12]
Caption: Scalable two-step synthesis workflow.
Step 1: Continuous Photoflow Bromination of Dimethyl Fumarate
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Reactor Setup: A commercial photoflow reactor equipped with visible light LEDs is assembled with appropriate pumps and tubing for continuous processing.
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Reagent Preparation: Prepare a solution of dimethyl fumarate and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source in acetonitrile (MeCN).
-
Execution: Pump the reagent solution through the photoflow reactor at a defined flow rate to ensure sufficient residence time for the reaction to complete. The reaction is conducted at ambient temperature.
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In-Process Control: The output stream can be monitored in real-time using online HPLC or NMR to ensure full conversion of the starting material. This immediate feedback loop is a hallmark of a self-validating system.
-
Output: The stream containing the resulting diethyl 2,3-dibromosuccinate is collected for the next step.
Causality & Expertise:
-
Why Photoflow? Traditional batch brominations using radical initiators can be difficult to control on a large scale due to exotherms and potential for runaway reactions. The photoflow setup offers superior heat and mass transfer, precise control over irradiation time, and inherent safety by minimizing the volume of reactive mixture at any given moment.[12] Visible light initiation avoids the need for hazardous thermal initiators.[12]
-
Why DBDMH? DBDMH serves as a stable, solid source of bromine radicals under photochemical conditions. It also acts as an HBr "trap," which suppresses ionic side reactions that can lead to impurities.[13] This choice enhances the selectivity and robustness of the process.
Step 2: Cyclocondensation with Hydroxyurea
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Reagent Preparation: Prepare a solution or slurry of hydroxyurea with a base, such as sodium methoxide, in methanol.
-
Reaction: The output stream from the photoflow reactor is added to the hydroxyurea mixture at a controlled temperature (e.g., 0-10 °C).
-
Execution: The reaction mixture is stirred until completion, which can be monitored by TLC or HPLC analysis by observing the disappearance of the dibromo intermediate.
-
Workup & Isolation: The reaction is quenched with water and acidified. The product, Methyl 3-hydroxyisoxazole-5-carboxylate, typically precipitates and can be isolated by filtration, washed, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) yields the final product with high purity.
Causality & Expertise:
-
Mechanism: This step is a classic Hantzsch-type synthesis. The dibromoester reacts with the nucleophilic hydroxyurea, followed by an intramolecular cyclization and elimination to form the stable aromatic isoxazole ring.
-
Base Selection: A non-nucleophilic base is crucial to deprotonate the hydroxyurea without competing in reactions with the electrophilic ester. Sodium methoxide is a cost-effective and efficient choice for large-scale operations.
Derivatization: O-Alkylation of the 3-Hydroxy Group
The 3-hydroxy group is a convenient handle for further functionalization. O-alkylation is a common subsequent reaction to introduce diversity and modulate physicochemical properties.
-
Reagent Preparation: Dissolve Methyl 3-hydroxyisoxazole-5-carboxylate in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃), to the solution and stir at 0 °C.[14]
-
Alkylation: Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise while maintaining a low temperature.
-
Execution: Allow the reaction to warm to room temperature and stir for several hours (e.g., 14 hours) until TLC or HPLC indicates completion.[14]
-
Workup & Isolation: The reaction mixture is poured into cold dilute acid and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to afford the O-alkylated product.[14]
Causality & Expertise:
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Solvent Choice: DMF is an excellent solvent for this type of Sₙ2 reaction as it effectively solvates the potassium cation, leaving the carbonate anion more reactive.
-
Base Selection: K₂CO₃ is a mild, inexpensive, and easily handled base, sufficient to deprotonate the relatively acidic 3-hydroxy group of the isoxazole without causing hydrolysis of the methyl ester. Its heterogeneity allows for easy removal by filtration if needed.
Applications in Drug Discovery & Development
The true value of Methyl 3-hydroxyisoxazole-5-carboxylate lies in its role as a precursor to high-value, biologically active molecules. Its derivatives have shown significant potential across multiple therapeutic areas.[3][4][14]
Anti-Inflammatory Agents: COX-2 Inhibition
A prominent application of the isoxazole scaffold is in the design of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[1][11] The drug Valdecoxib is a key example. The isoxazole ring is crucial for binding to the active site of the COX-2 enzyme.
Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.
Mechanism of Action: Isoxazole-containing COX-2 inhibitors, like Valdecoxib, act as non-steroidal anti-inflammatory drugs (NSAIDs). They selectively bind to a side pocket within the COX-2 enzyme active site, preventing arachidonic acid from being converted into prostaglandins, which are key mediators of pain and inflammation.[1] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is thought to reduce the gastrointestinal side effects associated with older, non-selective NSAIDs.[1]
Neuropsychiatric Therapeutics
The isoxazole scaffold is also a key feature in compounds targeting the central nervous system (CNS).[15] Its ability to be incorporated into structures that can cross the blood-brain barrier makes it valuable for treating a range of neurological and psychiatric conditions.[15] Derivatives are being investigated for their potential as anticonvulsants, anxiolytics, and treatments for neurodegenerative disorders.[3][16]
Safety & Handling
As with any laboratory chemical, proper safety precautions are paramount.
-
Hazard Classifications: Irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a fume hood. A dust mask (type N95 or equivalent) is recommended when handling the powder.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep in a dark place, away from incompatible materials.[8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
Methyl 3-hydroxyisoxazole-5-carboxylate is more than just a chemical intermediate; it is a testament to the power of heterocyclic chemistry in solving complex biological problems. Its robust and scalable synthesis, coupled with its versatile reactivity, provides chemists with a reliable platform for the discovery and development of novel therapeutics and agrochemicals. The insights provided in this guide, from the rationale behind photoflow synthesis to the mechanisms of its biologically active derivatives, are intended to empower researchers to fully harness the potential of this remarkable scaffold.
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